MS154 is categorized as a first-in-class E3 ligase cereblon-recruiting degrader. This classification highlights its unique mechanism of action, which involves the recruitment of cereblon, a component of the ubiquitin-proteasome system, to facilitate the degradation of target proteins. The compound has been identified with the CAS number 2550393-21-8 and is recognized for its high binding affinity to both wild-type and mutant forms of the epidermal growth factor receptor, with dissociation constants (Kd) reported at 1.8 nM for wild-type and 3.8 nM for the L858R mutant .
The synthesis of MS154 involves several chemical reactions that create its complex molecular structure. While specific synthetic routes are proprietary, it generally includes:
MS154 has a molecular formula of C46H54ClFN8O8 and a molecular weight of 901.42 g/mol . The chemical structure features multiple functional groups that facilitate its interaction with target proteins:
The three-dimensional conformation of MS154 allows it to effectively bind to the epidermal growth factor receptor, promoting its degradation through the ubiquitin-proteasome pathway.
MS154 primarily engages in biochemical reactions that lead to the degradation of the epidermal growth factor receptor. The key reactions include:
These reactions are critical in reducing the levels of active epidermal growth factor receptors on cancer cells, thereby inhibiting their proliferative signaling .
The mechanism of action for MS154 involves several steps:
This process effectively diminishes signaling pathways associated with tumor growth and survival, making it a promising therapeutic agent against cancers driven by aberrant epidermal growth factor receptor activity .
MS154 exhibits several notable physical and chemical properties:
The elemental analysis indicates that MS154 consists primarily of carbon (60.25%), hydrogen (6.15%), and nitrogen (12.14%), reflecting its complex organic structure .
MS154 holds significant promise in scientific research and clinical applications, particularly in oncology:
The ongoing research into MS154 aims to elucidate its efficacy in various cancer models, potentially leading to new therapeutic strategies against resistant forms of cancer linked to aberrant signaling through the epidermal growth factor receptor .
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary paradigm in targeted protein degradation, leveraging the cell's endogenous ubiquitin-proteasome system. These heterobifunctional molecules consist of three key elements:
Upon binding, the PROTAC induces formation of a ternary complex (POI-PROTAC-E3 ligase), facilitating polyubiquitination of the POI. This ubiquitin tag directs the POI to the 26S proteasome for irreversible degradation. Unlike conventional inhibitors that block protein activity, PROTACs eliminate the entire target protein, including its scaffolding functions. A critical advantage is their catalytic mechanism – a single PROTAC molecule can degrade multiple target proteins, enabling sustained effects at low doses [1] [9].
Since the seminal proof-of-concept study in 2001 [1], PROTAC technology has evolved significantly. Early challenges included identifying suitable E3 ligases and optimizing linkers for efficient ternary complex formation. Key milestones include the development of small-molecule E3 ligands (e.g., for VHL and CRBN ligases) and degraders targeting challenging oncology targets like kinases and transcription factors. Over 20 PROTACs are now in clinical trials, validating this approach [1] [6] [9].
Table 1: Key Advantages of PROTACs vs. Traditional Inhibitors
Property | Traditional Inhibitors | PROTAC Degraders |
---|---|---|
Mechanism | Occupancy-driven (blocks active site) | Event-driven (induces degradation) |
Target Scope | Primarily proteins with enzymatic activity | Enzymatic and non-enzymatic proteins (e.g., scaffolds) |
Resistance | Vulnerable to mutations/overexpression | Potential to overcome mutations and compensatory overexpression |
Dosing | Sustained high exposure needed | Catalytic, sub-stoichiometric activity |
Undruggable Targets | Limited applicability | Broader potential (binds any surface pocket) |
MS154 (Compound 10) emerged from a focused effort to develop epidermal growth factor receptor (EGFR) degraders to address resistance in non-small cell lung cancer (NSCLC). Researchers designed MS154 using gefitinib – a first-generation EGFR tyrosine kinase inhibitor (TKI) – as the EGFR-binding moiety. Crucially, gefitinib exhibits higher affinity for mutant EGFR (exon 19 del, L858R) than wild-type (WT) EGFR, providing a selectivity foundation [6].
The E3 ligase ligand chosen was pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. This selection was strategic, as CRBN is ubiquitously expressed and has proven tractable for PROTAC development. Structural analysis of the gefitinib-EGFR complex (PDB ID: 4I22) revealed the morpholine group projects toward solvent-accessible regions. The design team replaced this with a piperazine group, creating a synthetic handle for linker attachment [6].
Linker optimization was critical. Among various polyethylene glycol (PEG) and alkyl linkers tested, an 8-methylene chain coupled to thalidomide (a close analog of pomalidomide) yielded MS154. Western blot analysis in the HCC-827 NSCLC cell line (harboring EGFR exon 19 deletion) demonstrated potent EGFR degradation at low nanomolar concentrations. MS154 outperformed shorter-linker analogs, highlighting the importance of linker length and composition for productive ternary complex formation [6].
Table 2: Key Characteristics of MS154
Property | Specification | Significance |
---|---|---|
Target Protein | Mutant EGFR (Ex19Del, L858R) | Oncogenic driver in NSCLC |
E3 Ligase | Cereblon (CRBN) | Widely exploited for PROTAC design |
EGFR Ligand | Gefitinib derivative | Mutant-selective binding |
Linker | 8-carbon chain attached to thalidomide | Optimized for degradation efficiency |
Key Innovation | First CRBN-recruiting EGFR degrader | Expands E3 ligase options beyond VHL |
EGFR mutations occur in 10-15% of NSCLC adenocarcinomas, with exon 19 deletions and the L858R point mutation (exon 21) constituting ~85% of activating alterations. These mutations render NSCLC cells addicted to EGFR signaling, creating a therapeutic vulnerability. While EGFR TKIs (gefitinib, erlotinib, osimertinib) show initial efficacy, resistance invariably develops. Major resistance mechanisms include:
MS154's mutant selectivity stems from multiple factors:
Preclinical evidence supports this selectivity. Global proteomic analyses revealed MS154 induced potent degradation of mutant EGFR in HCC-827 cells (Ex19Del) with minimal effects on WT EGFR in normal cell lines. Furthermore, MS154 significantly inhibited proliferation of mutant EGFR-driven NSCLC cells while sparing WT EGFR-expressing cells at equivalent concentrations [6]. This selectivity profile is crucial for minimizing on-target toxicities associated with WT EGFR inhibition (e.g., skin rash, diarrhea), a limitation of earlier generation ATP-competitive TKIs.
Table 3: Proposed Mechanisms Underlying MS154's Mutant-EGFR Selectivity
Mechanism Level | Factor | Effect on Selectivity |
---|---|---|
Molecular | Higher gefitinib affinity for mutant EGFR | Preferential recruitment of mutant protein |
Structural | Altered ternary complex geometry with mutant EGFR | Enhanced ubiquitination efficiency |
Cellular | Oncogenic addiction in NSCLC cells | Increased vulnerability to degradation |
Pathway | Compensatory pathways in normal cells | Reduced toxicity impact on WT EGFR tissues |
The development of MS154 and analogous mutant-selective degraders like DDC-01-163 [8] offers significant promise for overcoming resistance. By degrading rather than inhibiting EGFR, PROTACs can potentially eliminate:
MS154 exemplifies the strategic application of PROTAC technology to a well-validated oncology target with high unmet need. Its first-in-class CRBN-recruiting design expands the arsenal against EGFR-mutant NSCLC, providing a chemical tool to explore degradation-based therapeutic strategies.
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